molecular formula C6H6N4O2 B1347215 methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 64074-25-5

methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1347215
CAS No.: 64074-25-5
M. Wt: 166.14 g/mol
InChI Key: JRAQCDVKAYYHHD-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a cyanomethyl group and a carboxylate ester group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with a hydrazine derivative, followed by esterification. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl and carboxylate groups may also play roles in binding to target molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1H-1,2,4-Triazole-3-carboxylate
  • 1-(Cyanomethyl)-1H-1,2,4-triazole
  • Methyl 1H-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the cyanomethyl and carboxylate ester groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and applications, distinguishing it from other triazole derivatives .

Properties

IUPAC Name

methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAQCDVKAYYHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319379
Record name Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64074-25-5
Record name NSC344520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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